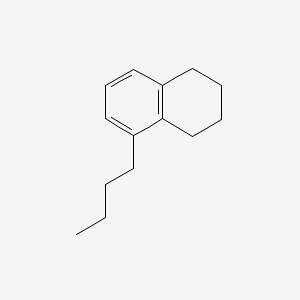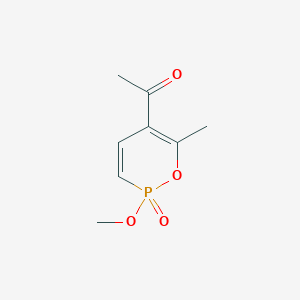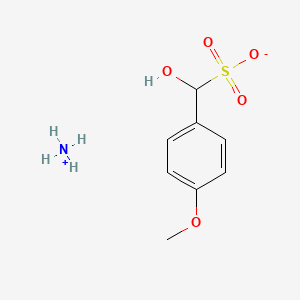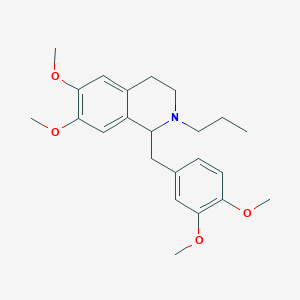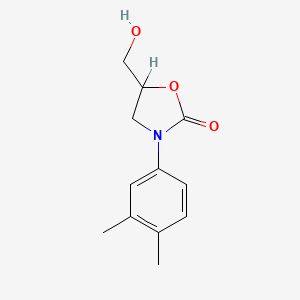
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is an organic compound with a unique structure that includes a phenyl group substituted with two methyl groups, a hydroxymethyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dimethylphenyl)-5-(carboxymethyl)-2-oxazolidinone.
Reduction: Formation of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidine.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethylphenyl)-2-oxazolidinone: Lacks the hydroxymethyl group.
3-(3,4-Dimethylphenyl)-5-methyl-2-oxazolidinone: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
3-(3,4-Dimethylphenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the presence of both the hydroxymethyl group and the oxazolidinone ring, which confer specific chemical and biological properties
特性
CAS番号 |
64589-81-7 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(5-9(8)2)13-6-11(7-14)16-12(13)15/h3-5,11,14H,6-7H2,1-2H3 |
InChIキー |
SBVBZBBCTIRPNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(OC2=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


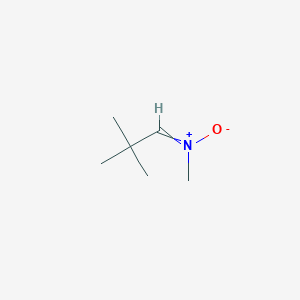


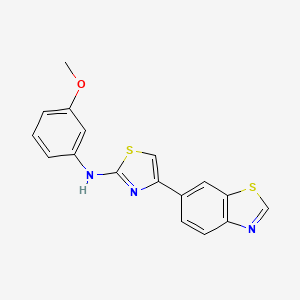
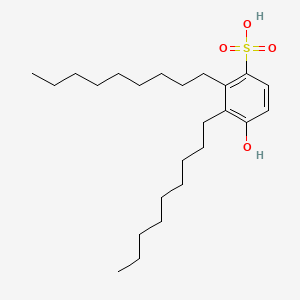
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
